

An In-depth Technical Guide to Ethyl 4-oxoheptanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4-oxoheptanoate

Cat. No.: B1313882

[Get Quote](#)

This technical guide provides comprehensive information on the molecular properties of **Ethyl 4-oxoheptanoate**, a keto ester of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its key physicochemical data, a representative synthetic protocol, and a visual workflow of the synthesis process.

Physicochemical Properties of Ethyl 4-oxoheptanoate

Ethyl 4-oxoheptanoate is an organic compound classified as a keto ester. The following table summarizes its fundamental molecular properties.

Property	Value
Molecular Formula	C ₉ H ₁₆ O ₃ [1] [2] [3]
Molecular Weight	172.22 g/mol [1] [2] [4]
Monoisotopic Mass	172.10994 Da [1] [3]
IUPAC Name	ethyl 4-oxoheptanoate [1]
CAS Number	14369-94-9 [1]

Experimental Protocol: Synthesis of a Related Keto Ester

While specific, detailed synthetic routes for **Ethyl 4-oxoheptanoate** are not extensively published, a general and widely applicable method for synthesizing related keto esters, such as Ethyl 7-aryl-7-oxoheptanoates, involves a multi-step process. This often includes the formation of a monoester from a dicarboxylic acid, conversion to an acyl chloride, and subsequent Friedel-Crafts acylation. The following protocol is a representative example adapted from the synthesis of a structurally similar compound.[\[5\]](#)

Stage 1: Synthesis of Monoethyl Pimelate

This initial stage involves the selective mono-esterification of a dicarboxylic acid, in this case, pimelic acid.

- Principle: By reacting pimelic acid with a controlled amount of ethanol under acidic catalysis, a mixture containing the desired mono-ester is produced, which can then be isolated.[\[5\]](#)
- Methodology:
 - Combine pimelic acid (1 equivalent) with anhydrous ethanol (1.2 equivalents) in a round-bottom flask.
 - Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
 - Reflux the mixture for 4-6 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
 - Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize and remove unreacted acid and the catalyst. The organic layer is then dried and concentrated to yield the mono-ester.[\[5\]](#)

Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

The monoester is then converted into a more reactive acyl chloride.

- Principle: The carboxylic acid group of the monoester is converted to an acyl chloride using a chlorinating agent like thionyl chloride, making it suitable for the subsequent acylation step.
[5]
- Methodology:
 - Dissolve the monoethyl pimelate from Stage 1 in an appropriate anhydrous solvent.
 - Cool the solution to 0 °C in an ice bath and slowly add thionyl chloride (1.5 equivalents).
 - Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
 - Monitor the reaction for the disappearance of the starting material, for instance, by IR spectroscopy (observing the disappearance of the broad O-H stretch).
 - After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude acyl chloride.[5]

Stage 3: Friedel-Crafts Acylation to Yield the Final Product

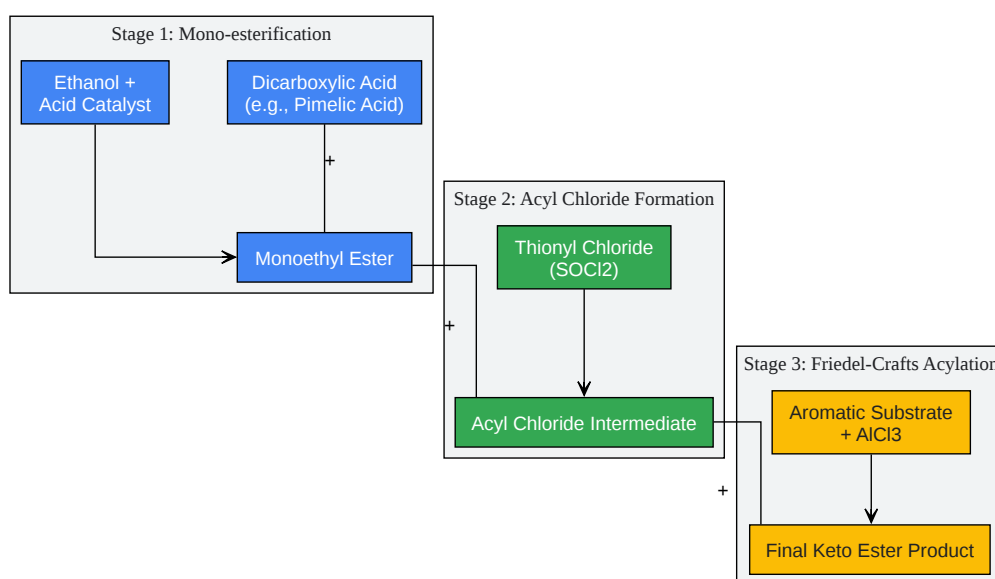
The final stage involves the formation of the keto ester via a Friedel-Crafts acylation reaction.

- Principle: The synthesized acyl chloride is used to acylate an aromatic ring (in this example, fluorobenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the aryl ketone.[5]
- Methodology:
 - Prepare a suspension of anhydrous aluminum chloride (1.1 equivalents) in an excess of the aromatic substrate (e.g., fluorobenzene) at 0 °C.
 - Slowly add a solution of the Ethyl 7-chloro-7-oxoheptanoate from Stage 2.
 - Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 2-4 hours, monitoring progress by TLC.

- Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer, perform aqueous extractions, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation to yield the final keto ester.^[5]

Synthetic Workflow Visualization

The following diagram illustrates the general three-stage workflow for the synthesis of a keto ester via Friedel-Crafts acylation.



[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis of a keto ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-oxoheptanoate | C₉H₁₆O₃ | CID 12271529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14369-94-9|Ethyl 4-oxoheptanoate|BLD Pharm [bldpharm.com]
- 3. PubChemLite - Ethyl 4-oxoheptanoate (C₉H₁₆O₃) [pubchemlite.lcsb.uni.lu]
- 4. ETHYL 4-OXOHEPTANOATE CAS#: [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-oxoheptanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313882#ethyl-4-oxoheptanoate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com